molecular formula C13H13NO2 B2702474 (2R)-2-Methyl-3-quinolin-7-ylpropanoic acid CAS No. 2248198-78-7

(2R)-2-Methyl-3-quinolin-7-ylpropanoic acid

Cat. No.: B2702474
CAS No.: 2248198-78-7
M. Wt: 215.252
InChI Key: LJKKTLPPMLSSJF-SECBINFHSA-N
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Description

(2R)-2-Methyl-3-quinolin-7-ylpropanoic acid: is an organic compound with a unique structure that includes a quinoline ring and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Methyl-3-quinolin-7-ylpropanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of quinoline derivatives followed by the introduction of the propanoic acid group. The reaction conditions typically include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the quinoline ring, followed by the addition of an alkyl halide to introduce the methyl group. The final step involves the oxidation of the intermediate to form the propanoic acid moiety.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-Methyl-3-quinolin-7-ylpropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline or tetrahydroquinoline derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups onto the quinoline ring, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, (2R)-2-Methyl-3-quinolin-7-ylpropanoic acid serves as a building block for the synthesis of more complex molecules

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its quinoline moiety is known to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, infectious diseases, and neurological disorders.

Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings. Its ability to undergo various chemical reactions allows for the creation of materials with tailored properties for specific industrial applications.

Mechanism of Action

The mechanism of action of (2R)-2-Methyl-3-quinolin-7-ylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with receptors on cell surfaces, modulating signal transduction pathways. These interactions can lead to various biological effects, such as anti-inflammatory, antimicrobial, and anticancer activities.

Comparison with Similar Compounds

    Quinoline: A parent compound with a similar structure but lacking the propanoic acid moiety.

    2-Methylquinoline: Similar to (2R)-2-Methyl-3-quinolin-7-ylpropanoic acid but without the propanoic acid group.

    3-Quinolinecarboxylic acid: Contains the quinoline ring and carboxylic acid group but lacks the methyl group.

Uniqueness: this compound is unique due to the presence of both the methyl group and the propanoic acid moiety on the quinoline ring. This combination of functional groups allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

(2R)-2-methyl-3-quinolin-7-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9(13(15)16)7-10-4-5-11-3-2-6-14-12(11)8-10/h2-6,8-9H,7H2,1H3,(H,15,16)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKKTLPPMLSSJF-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=CC=N2)C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC2=C(C=CC=N2)C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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